molecular formula C10H11N3O2 B13303643 2-amino-3-(1H-indazol-1-yl)propanoic acid

2-amino-3-(1H-indazol-1-yl)propanoic acid

Cat. No.: B13303643
M. Wt: 205.21 g/mol
InChI Key: VXGGDWZWROEXQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver under oxidative conditions . Another method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by selective activation of the oxime group .

Industrial Production Methods

Industrial production of 2-amino-3-(1H-indazol-1-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-indazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-3-(1H-indazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-indazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(1H-indazol-1-yl)propanoic acid is unique due to its specific indazole structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may offer advantages in terms of potency, selectivity, and stability in various applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-amino-3-indazol-1-ylpropanoic acid

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-9-4-2-1-3-7(9)5-12-13/h1-5,8H,6,11H2,(H,14,15)

InChI Key

VXGGDWZWROEXQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N

Origin of Product

United States

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